molecular formula C18H23N3O2 B8347236 Tert-butyl 4-(quinolin-6-yl)piperazine-1-carboxylate

Tert-butyl 4-(quinolin-6-yl)piperazine-1-carboxylate

Cat. No.: B8347236
M. Wt: 313.4 g/mol
InChI Key: CMAMOXPXJDEHAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(quinolin-6-yl)piperazine-1-carboxylate is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring attached to a piperazine moiety, which is further linked to a tert-butyl ester group. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(quinolin-6-yl)piperazine-1-carboxylate typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(quinolin-6-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Tert-butyl 4-(quinolin-6-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(quinolin-6-yl)piperazine-1-carboxylate is unique due to its specific quinoline-piperazine structure, which imparts distinct chemical and biological properties. This structure allows for versatile modifications and applications in various fields, making it a valuable compound in scientific research.

Properties

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

tert-butyl 4-quinolin-6-ylpiperazine-1-carboxylate

InChI

InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-11-9-20(10-12-21)15-6-7-16-14(13-15)5-4-8-19-16/h4-8,13H,9-12H2,1-3H3

InChI Key

CMAMOXPXJDEHAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of the 6-bromoquinoline (328 mg, 1.6 mmol, TCI America), 1-BOC-piperazine (340 mg, 1.8 mmol, Aldrich), tris(dibenzylideneacetone)dipalladium(0) (75 mg, 0.1 mmol, Strem), rac-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (91 mg, 0.15 mmol, Strem) and sodium-tert-butoxide (252 mg, 2.7 mmol, Aldrich) in toluene (4 mL) was heated at 150° C. in a microwave synthesizer for 13 min. The reaction mixture was cooled to room temperature, diluted with EtOAc (5 mL) and filtered through a Celite® pad. The filtrate was concentrated in vacuo and the residue was dissolved in MeOH (4 mL) and purified by preparative HPLC (gradient 0.1% trifluoroacetic acid in acetonitrile) to give the title compound as pale-yellow oil. MS (ESI, pos. ion) m/z: 314 (M+1).
Quantity
328 mg
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340 mg
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91 mg
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252 mg
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4 mL
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75 mg
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5 mL
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Synthesis routes and methods II

Procedure details

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